molecular formula C6H11NO2 B14687923 2-Piperidinone, 1-(hydroxymethyl)- CAS No. 24460-70-6

2-Piperidinone, 1-(hydroxymethyl)-

Cat. No.: B14687923
CAS No.: 24460-70-6
M. Wt: 129.16 g/mol
InChI Key: LEYRRKPTVVUCIC-UHFFFAOYSA-N
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Description

2-Piperidinone, 1-(hydroxymethyl)- is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is known for its versatile applications in synthetic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidinone, 1-(hydroxymethyl)- can be achieved through various methods. One efficient method involves the organophotocatalysed [1 + 2 + 3] strategy, which allows for the one-step synthesis of substituted 2-piperidinones from inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds . This method is advantageous due to its mild reaction conditions and high chemoselectivity.

Industrial Production Methods

Industrial production of 2-Piperidinone, 1-(hydroxymethyl)- often involves the hydrogenation of unsaturated δ-lactams or the oxidation of piperidines . These methods are preferred due to their scalability and efficiency in producing high yields of the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-Piperidinone, 1-(hydroxymethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium and rhodium catalysts for hydrogenation, and oxidizing agents for the conversion of piperidines to piperidinones . The reactions typically occur under mild to moderate conditions, ensuring high yields and selectivity.

Major Products Formed

The major products formed from these reactions are substituted piperidinones, which serve as key intermediates in the synthesis of various pharmaceuticals and natural products .

Mechanism of Action

The mechanism of action of 2-Piperidinone, 1-(hydroxymethyl)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which enable it to interact with biological molecules and exert its pharmacological effects .

Properties

IUPAC Name

1-(hydroxymethyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c8-5-7-4-2-1-3-6(7)9/h8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYRRKPTVVUCIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40441958
Record name 2-Piperidinone, 1-(hydroxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24460-70-6
Record name 2-Piperidinone, 1-(hydroxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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